4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

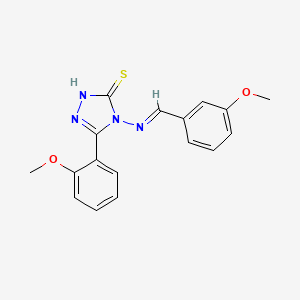

4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features:

- A 1,2,4-triazole-3-thiol core providing a heterocyclic framework with nitrogen and sulfur atoms.

- A 3-methoxybenzylidene substituent at the 4-position, formed via condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3-methoxybenzaldehyde.

- A 2-methoxyphenyl group at the 5-position, contributing to steric and electronic modulation.

This compound is synthesized through a Schiff base reaction under acidic conditions (e.g., glacial acetic acid) in ethanol, a method consistent with analogous triazole derivatives . The methoxy groups enhance hydrophilicity and may influence binding interactions in biological systems.

Properties

CAS No. |

478257-32-8 |

|---|---|

Molecular Formula |

C17H16N4O2S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H16N4O2S/c1-22-13-7-5-6-12(10-13)11-18-21-16(19-20-17(21)24)14-8-3-4-9-15(14)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |

InChI Key |

CMLNSBDSJVAKCI-WOJGMQOQSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |

Canonical SMILES |

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxybenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted triazole derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

Mechanism of Action

The mechanism of action of 4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-donating groups (e.g., methoxy in the target compound) improve solubility compared to electron-withdrawing groups (e.g., nitro, bromo) .

- Bulkier substituents (e.g., phenoxybenzylidene in ) may reduce reactivity but enhance target specificity .

- Yields for Schiff base formation typically range from 70–85%, depending on aldehyde reactivity and reaction conditions .

Physicochemical Properties

- Molecular Weight: The target compound (C17H14N4O2S; MW 338.38) is lighter than analogs with trifluoromethyl (e.g., CP 55: MW ~430) or phenoxy groups (: MW 408.49) .

- LogP : Methoxy groups lower logP compared to halogenated derivatives (e.g., 3-bromo substituent in ), suggesting better aqueous solubility .

- Thermal Stability : Triazole-thiols generally exhibit stability up to 200°C, but decomposition points vary with substituents (e.g., nitro groups reduce thermal stability) .

Antimicrobial Activity

- The target compound’s methoxy groups may enhance membrane penetration in Gram-negative bacteria compared to nitro- or halogen-substituted analogs () .

- 4-((4-Methoxybenzylidene)amino)-5-(5-methylpyrazol-3-yl)-4H-1,2,4-triazole-3-thiol () showed moderate activity against E. coli (MIC 32 µg/mL), suggesting methoxy groups are advantageous .

Anticancer Potential

- Metal complexes of triazole-thiols (e.g., ’s Cu(II) complexes) exhibit IC50 values of 8–12 µM against MCF-7 cells, highlighting the role of the triazole-thiol scaffold in chelation . The target compound’s methoxy groups may improve selectivity but require complexation studies.

Antiviral Activity

- Analogs with halogenated phenyl groups (e.g., ’s 4-iodophenyl derivative) showed inhibition of MERS-CoV helicase, while methoxy-substituted compounds remain unexplored for coronaviruses .

Biological Activity

The compound 4-((3-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16N4O2S

- Molecular Weight : 356.40 g/mol

- CAS Number : 478257-13-5

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of triazole derivatives found that certain compounds exhibited IC50 values below 100 µM against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, suggesting promising anticancer potential .

The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Some triazole derivatives trigger programmed cell death in malignant cells.

- Antioxidant Activity : They may also exhibit antioxidant properties, reducing oxidative stress in cells .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties as well. Research indicates that mercapto-substituted triazoles possess antibacterial and antifungal activities. For instance, studies have shown that certain triazole derivatives demonstrate effectiveness against pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, triazole compounds have been studied for:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antioxidant Effects : These compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .

Synthesis and Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities. The synthesized compound this compound was tested for its cytotoxicity against several human cancer cell lines. The results indicated a moderate level of cytotoxicity with an IC50 value around 75 µM against the MCF-7 cell line, suggesting it may be a candidate for further development in cancer therapy .

Comparative Analysis of Biological Activity

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| 4-Methoxybenzylidene derivative | 75 | MCF-7 | Anticancer |

| Another Triazole Derivative | 98 | MDA-MB-231 | Anticancer |

| Mercapto-substituted Triazole | <100 | Various Bacteria | Antimicrobial |

This table summarizes the comparative biological activity of selected triazole compounds based on IC50 values from various studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.